- Binding to an Unusual Inactive Kinase Conformation by Highly Selective Inhibitors of Inositol-Requiring Enzyme 1α Kinase-EndoribonucleaseJournal of Medicinal Chemistry, 2019, 62(5), 2447-2465,
Cas no 933190-51-3 (8-Bromo-6-chloroimidazo[1,2-b]pyridazine)
![8-Bromo-6-chloroimidazo[1,2-b]pyridazine structure](https://ko.kuujia.com/scimg/cas/933190-51-3x500.png)
933190-51-3 structure
상품 이름:8-Bromo-6-chloroimidazo[1,2-b]pyridazine
CAS 번호:933190-51-3
MF:C6H3BrClN3
메가와트:232.465118646622
MDL:MFCD11520890
CID:69556
PubChem ID:46835269
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 화학적 및 물리적 성질
이름 및 식별자
-
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine
- Imidazo[1,2-b]pyridazine, 8-bromo-6-chloro-
- LZEJQXOCRMRVNP-UHFFFAOYSA-N
- BCP15061
- TRA0003845
- FCH1404501
- PB29834
- SY008565
- AB0027734
- AX8165386
- AM20120346
- ST24030007
- W9602
- 190B513
- 8-Bromo-6-chloroimidazo[1,2-b]pyridazine (ACI)
- Z1269172778
- SCHEMBL104733
- CS-W003791
- GS-4258
- EN300-3242830
- MFCD11520890
- DB-029387
- 933190-51-3
- AKOS015850574
- J-519393
- DTXSID10676356
- 8-Bromo-6-chloroimidazo[1 pound not2-b]pyridazine
-
- MDL: MFCD11520890
- 인치: 1S/C6H3BrClN3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H
- InChIKey: LZEJQXOCRMRVNP-UHFFFAOYSA-N
- 미소: ClC1C=C(Br)C2N(C=CN=2)N=1
계산된 속성
- 정밀분자량: 230.92000
- 동위원소 질량: 230.92
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 11
- 회전 가능한 화학 키 수량: 0
- 복잡도: 157
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 30.2
- 소수점 매개변수 계산 참조값(XlogP): 2
실험적 성질
- 색과 성상: Solid
- 밀도: 2.0±0.1 g/cm3
- 융해점: No data available
- 비등점: No data available
- 플래시 포인트: No data available
- 굴절률: 1.767
- PSA: 30.19000
- LogP: 2.14520
- 증기압: No data available
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 보안 정보
- 신호어:Warning
- 피해 선언: H302;H315;H319;H335
- 경고성 성명: P261;P305+P351+P338
- 보안 지침: H303+H313+H333
- 저장 조건:2-8 °C
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 세관 데이터
- 세관 번호:2933990090
- 세관 데이터:
중국 세관 번호:
2933990090개요:
2933990090. 기타 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 규제조건: 없음.최혜국 대우관세: 6.5%. 일반관세: 20.0%
신고 요소:
제품명,성분함량,용도,우로토핀외관,6-헥사메틸아미드외관,서명일자
요약:
2933990090. 질소 잡원자만 함유한 잡환 화합물.부가가치세: 17.0%. 환급률: 13.0%. 최혜국 대우관세: 6.5%. 일반관세: 20.0%
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0085-50G |
8-bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 50g |
¥ 4,811.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0085-1G |
8-bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 1g |
¥ 178.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0085-5G |
8-bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 5g |
¥ 745.00 | 2023-04-12 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ0085-25G |
8-bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 25g |
¥ 2,719.00 | 2023-04-12 | |
Ambeed | A112655-100g |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 100g |
$843.0 | 2025-02-21 | |
eNovation Chemicals LLC | K11129-5g |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 5g |
$125 | 2024-05-24 | |
Fluorochem | 076813-5g |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 95% | 5g |
£152.00 | 2022-03-01 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JP695-200mg |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 200mg |
124.0CNY | 2021-08-04 | |
eNovation Chemicals LLC | Y0977635-25g |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 95% | 25g |
$525 | 2024-08-03 | |
eNovation Chemicals LLC | K11129-10g |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine |
933190-51-3 | 97% | 10g |
$1325 | 2023-09-03 |
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 합성 방법
합성 방법 1
반응 조건
1.1 Solvents: Ethanol ; 22 h, 50 °C; 50 °C → rt
참조
합성 방법 2
반응 조건
1.1 Solvents: Ethanol ; overnight, reflux; reflux → rt
1.2 Reagents: Ammonia ; pH 8, 0 - 5 °C
1.2 Reagents: Ammonia ; pH 8, 0 - 5 °C
참조
- Preparation of bicyclic heterocyclic compounds as kinase modulators, World Intellectual Property Organization, , ,
합성 방법 3
반응 조건
1.1 Solvents: Water ; overnight, 95 °C; cooled
1.2 Reagents: Sodium bicarbonate ; pH 7, cooled
1.2 Reagents: Sodium bicarbonate ; pH 7, cooled
참조
- Tricyclic heterocyclic compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 4
반응 조건
참조
- Cyclic di-nucleotide compounds as STING agonists, World Intellectual Property Organization, , ,
합성 방법 5
반응 조건
1.1 Solvents: Ethanol , Water ; rt; 2 h, reflux; reflux → rt
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate , Water ; basified, cooled
1.2 Reagents: Sodium carbonate Solvents: Ethyl acetate , Water ; basified, cooled
참조
- Imidazo[1,2-b]pyridazine derivatives as PDE10 inhibitors and their preparation, pharmaceutical compositions and use in the treatment of CNS diseases, United States, , ,
합성 방법 6
반응 조건
1.1 Solvents: Ethanol , Water ; 16 h, rt → 100 °C
참조
- Biaryl amide compounds as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 7
반응 조건
1.1 Solvents: Ethanol ; 15 h, reflux
참조
- Bicyclic piperazine compounds as BTK inhibitors and their preparation, World Intellectual Property Organization, , ,
합성 방법 8
반응 조건
1.1 Solvents: Ethyl acetate ; 24 h, reflux
참조
- Preparation of 6-aryl-imidazo[1,2-b]pyridazine derivatives as antitumor agents, China, , ,
합성 방법 9
반응 조건
1.1 Solvents: Water ; overnight, 50 °C
참조
- Preparation of imidazopyridazinyl compounds as CYP17 inhibitors useful in treating cancer, World Intellectual Property Organization, , ,
합성 방법 10
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ; 20 h, reflux
참조
- Preparation of imidazopyridazine and imidazopyrazine compounds as inhibitors of CDK7, World Intellectual Property Organization, , ,
합성 방법 11
반응 조건
1.1 Solvents: Ethanol ; 24 - 48 h, reflux
참조
- Design, synthesis, and biological evaluation of imidazo[1,2-b]pyridazine derivatives as mTOR inhibitorsEuropean Journal of Medicinal Chemistry, 2017, 129, 135-150,
합성 방법 12
반응 조건
1.1 Reagents: Sodium bicarbonate , Bromine Solvents: Dichloromethane , 1,4-Dioxane ; 15 h, 40 °C
1.2 Solvents: Water ; 15 h, 45 °C
1.2 Solvents: Water ; 15 h, 45 °C
참조
- Prpearation of 6-chloro-8-bromoimidazo[1,2-b]pyridazine, China, , ,
합성 방법 13
반응 조건
1.1 Solvents: Isopropanol , Water ; 15 h, 110 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 8
참조
- Macrocyclic urea orexin receptor agonists, World Intellectual Property Organization, , ,
합성 방법 14
합성 방법 15
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ; 20 h, rt → 80 °C; 80 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
참조
- Imidazopyridazine compounds as SYK inhibitors and their preparation and use in the treatment of autoimmune and inflammatory diseases, United States, , ,
합성 방법 16
반응 조건
1.1 Reagents: p-Toluenesulfonic acid Solvents: Isopropanol ; 20 h, rt → 80 °C
참조
- Rational Design of Highly Selective Spleen Tyrosine Kinase InhibitorsJournal of Medicinal Chemistry, 2012, 55(23), 10414-10423,
합성 방법 17
반응 조건
참조
- Preparation of substituted pyrrolopyridinones as HPK1 antagonists and uses thereof, World Intellectual Property Organization, , ,
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Raw materials
8-Bromo-6-chloroimidazo[1,2-b]pyridazine Preparation Products
8-Bromo-6-chloroimidazo[1,2-b]pyridazine 관련 문헌
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
-
Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91
-
Shuaimin Lu,Di Wu,Zhengxian Lv,Zilin Chen,Lu Chen,Guang Chen,Lian Xia,Jinmao You,Yongning Wu RSC Adv., 2016,6, 103169-103177
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추천 공급업체
Amadis Chemical Company Limited
(CAS:933190-51-3)8-Bromo-6-chloroimidazo[1,2-b]pyridazine

순결:99%/99%
재다:25g/100g
가격 ($):190.0/759.0